molecular formula C21H25N3O4 B2647187 1-(3,4-dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1203021-16-2

1-(3,4-dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No.: B2647187
CAS No.: 1203021-16-2
M. Wt: 383.448
InChI Key: SPLLARQGHJVVBY-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure, combining a dimethoxyphenyl group, a propanoyl-substituted tetrahydroquinoline, and a urea moiety. Its unique structure allows it to participate in diverse chemical reactions and exhibit interesting biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via the Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene under acidic conditions.

    Propanoylation: The tetrahydroquinoline core is then subjected to propanoylation using propanoyl chloride in the presence of a base such as pyridine or triethylamine.

    Urea Formation: The final step involves the reaction of the propanoylated tetrahydroquinoline with 3,4-dimethoxyaniline and an isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the Povarov reaction and propanoylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides, resulting in the formation of reduced tetrahydroquinoline derivatives.

    Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Reduced tetrahydroquinoline derivatives.

    Substitution: Nitrated or halogenated dimethoxyphenyl derivatives.

Scientific Research Applications

1-(3,4-dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea has several potential scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of enzymes or receptors involved in disease pathways.

    Materials Science: Its ability to undergo various chemical modifications allows it to be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used to study the effects of structural modifications on biological activity, providing insights into structure-activity relationships.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would vary based on the biological context and the specific disease being targeted.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dimethoxyphenyl)-3-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)urea: Similar structure with an acetyl group instead of a propanoyl group.

    1-(3,4-dimethoxyphenyl)-3-(1-butanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea: Similar structure with a butanoyl group instead of a propanoyl group.

Uniqueness

1-(3,4-dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. The presence of the propanoyl group, in particular, may confer distinct properties compared to similar compounds with different acyl groups.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-4-20(25)24-11-5-6-14-12-15(7-9-17(14)24)22-21(26)23-16-8-10-18(27-2)19(13-16)28-3/h7-10,12-13H,4-6,11H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLLARQGHJVVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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